Cas no 2155808-57-2 (rac-2-{(tert-butoxy)carbonylamino}-2-(1R,2S)-2-hydroxy-2-methylcyclohexylacetic acid)

Technical Introduction: rac-2-{(tert-Butoxy)carbonylamino}-2-(1R,2S)-2-hydroxy-2-methylcyclohexylacetic acid is a chiral intermediate with a stereochemically defined cyclohexyl backbone, featuring both a tert-butoxycarbonyl (Boc) protected amine and a carboxylic acid functional group. Its rigid cyclohexane ring, substituted with a hydroxyl and methyl group at the 2-position, enhances stereochemical control in synthetic applications. The Boc group offers stability under basic conditions while remaining cleavable under acidic conditions, making it valuable in peptide synthesis and chiral derivatization. The compound’s structural complexity and defined stereochemistry make it a versatile building block for pharmaceuticals, particularly in the development of enantioselective catalysts or bioactive molecules requiring precise spatial orientation.
rac-2-{(tert-butoxy)carbonylamino}-2-(1R,2S)-2-hydroxy-2-methylcyclohexylacetic acid structure
2155808-57-2 structure
Product Name:rac-2-{(tert-butoxy)carbonylamino}-2-(1R,2S)-2-hydroxy-2-methylcyclohexylacetic acid
CAS No:2155808-57-2
MF:C14H25NO5
MW:287.352004766464
CID:6136761
PubChem ID:165523896
Update Time:2025-05-20

rac-2-{(tert-butoxy)carbonylamino}-2-(1R,2S)-2-hydroxy-2-methylcyclohexylacetic acid Chemical and Physical Properties

Names and Identifiers

    • rac-2-{(tert-butoxy)carbonylamino}-2-(1R,2S)-2-hydroxy-2-methylcyclohexylacetic acid
    • rac-2-{[(tert-butoxy)carbonyl]amino}-2-[(1R,2S)-2-hydroxy-2-methylcyclohexyl]acetic acid
    • EN300-1300891
    • 2155808-57-2
    • Inchi: 1S/C14H25NO5/c1-13(2,3)20-12(18)15-10(11(16)17)9-7-5-6-8-14(9,4)19/h9-10,19H,5-8H2,1-4H3,(H,15,18)(H,16,17)/t9-,10?,14+/m0/s1
    • InChI Key: PRPYFJLHBKICCH-UGJFRGMJSA-N
    • SMILES: O[C@]1(C)CCCC[C@H]1C(C(=O)O)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 287.17327290g/mol
  • Monoisotopic Mass: 287.17327290g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 376
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 95.9Ų

rac-2-{(tert-butoxy)carbonylamino}-2-(1R,2S)-2-hydroxy-2-methylcyclohexylacetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1300891-1.0g
rac-2-{[(tert-butoxy)carbonyl]amino}-2-[(1R,2S)-2-hydroxy-2-methylcyclohexyl]acetic acid
2155808-57-2
1g
$0.0 2023-06-06
Enamine
EN300-1300891-50mg
rac-2-{[(tert-butoxy)carbonyl]amino}-2-[(1R,2S)-2-hydroxy-2-methylcyclohexyl]acetic acid
2155808-57-2
50mg
$647.0 2023-09-30
Enamine
EN300-1300891-100mg
rac-2-{[(tert-butoxy)carbonyl]amino}-2-[(1R,2S)-2-hydroxy-2-methylcyclohexyl]acetic acid
2155808-57-2
100mg
$678.0 2023-09-30
Enamine
EN300-1300891-250mg
rac-2-{[(tert-butoxy)carbonyl]amino}-2-[(1R,2S)-2-hydroxy-2-methylcyclohexyl]acetic acid
2155808-57-2
250mg
$708.0 2023-09-30
Enamine
EN300-1300891-500mg
rac-2-{[(tert-butoxy)carbonyl]amino}-2-[(1R,2S)-2-hydroxy-2-methylcyclohexyl]acetic acid
2155808-57-2
500mg
$739.0 2023-09-30
Enamine
EN300-1300891-1000mg
rac-2-{[(tert-butoxy)carbonyl]amino}-2-[(1R,2S)-2-hydroxy-2-methylcyclohexyl]acetic acid
2155808-57-2
1000mg
$770.0 2023-09-30
Enamine
EN300-1300891-2500mg
rac-2-{[(tert-butoxy)carbonyl]amino}-2-[(1R,2S)-2-hydroxy-2-methylcyclohexyl]acetic acid
2155808-57-2
2500mg
$1509.0 2023-09-30
Enamine
EN300-1300891-5000mg
rac-2-{[(tert-butoxy)carbonyl]amino}-2-[(1R,2S)-2-hydroxy-2-methylcyclohexyl]acetic acid
2155808-57-2
5000mg
$2235.0 2023-09-30
Enamine
EN300-1300891-10000mg
rac-2-{[(tert-butoxy)carbonyl]amino}-2-[(1R,2S)-2-hydroxy-2-methylcyclohexyl]acetic acid
2155808-57-2
10000mg
$3315.0 2023-09-30

rac-2-{(tert-butoxy)carbonylamino}-2-(1R,2S)-2-hydroxy-2-methylcyclohexylacetic acid Related Literature

Additional information on rac-2-{(tert-butoxy)carbonylamino}-2-(1R,2S)-2-hydroxy-2-methylcyclohexylacetic acid

Recent Advances in the Study of rac-2-{(tert-butoxy)carbonylamino}-2-(1R,2S)-2-hydroxy-2-methylcyclohexylacetic acid (CAS: 2155808-57-2)

In recent years, the compound rac-2-{(tert-butoxy)carbonylamino}-2-(1R,2S)-2-hydroxy-2-methylcyclohexylacetic acid (CAS: 2155808-57-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral cyclohexylacetic acid derivative has shown promising potential as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel therapeutics targeting inflammatory and metabolic disorders. The unique stereochemistry of this compound, characterized by the (1R,2S)-2-hydroxy-2-methylcyclohexyl moiety, plays a critical role in its biological activity and synthetic utility.

Recent studies have focused on optimizing the synthetic routes for rac-2-{(tert-butoxy)carbonylamino}-2-(1R,2S)-2-hydroxy-2-methylcyclohexylacetic acid to improve yield and enantiomeric purity. A 2023 publication in the Journal of Medicinal Chemistry reported a scalable asymmetric synthesis method utilizing enzymatic resolution, achieving >99% enantiomeric excess (ee) for the desired (1R,2S)-isomer. This advancement addresses previous challenges in stereocontrol during the tert-butoxycarbonyl (Boc) protection step, which often led to racemization. The improved synthetic protocol has facilitated broader exploration of this compound's pharmaceutical applications.

Pharmacological investigations have revealed that rac-2-{(tert-butoxy)carbonylamino}-2-(1R,2S)-2-hydroxy-2-methylcyclohexylacetic acid serves as a versatile scaffold for developing PPARγ (peroxisome proliferator-activated receptor gamma) modulators. Molecular docking studies demonstrate that the cyclohexyl ring system optimally occupies the ligand-binding domain of PPARγ, while the hydroxyl group forms crucial hydrogen bonds with key amino acid residues. These findings, published in Bioorganic & Medicinal Chemistry Letters (2024), suggest potential applications in diabetes treatment, with improved selectivity over current thiazolidinedione drugs.

The compound's metabolic stability has been systematically evaluated in recent preclinical studies. Data from in vitro microsomal assays (human and rat liver microsomes) indicate that the Boc-protected form (2155808-57-2) exhibits significantly enhanced metabolic stability compared to its deprotected analogs, with half-lives exceeding 120 minutes in human microsomes. This property, combined with favorable LogP values (2.1-2.5), positions this chemical entity as an attractive candidate for further drug development. Researchers at several major pharmaceutical companies have included derivatives of 2155808-57-2 in their pipelines for inflammatory bowel disease therapeutics.

Emerging applications in radiopharmaceuticals have also been reported. A 2024 study in the European Journal of Medicinal Chemistry described the successful incorporation of fluorine-18 labeled analogs of rac-2-{(tert-butoxy)carbonylamino}-2-(1R,2S)-2-hydroxy-2-methylcyclohexylacetic acid for positron emission tomography (PET) imaging of fatty acid metabolism in tumors. The compound's ability to cross the blood-brain barrier while maintaining target specificity offers new possibilities for neuroimaging applications.

Quality control and analytical method development for 2155808-57-2 have seen significant progress. Recent publications detail validated HPLC methods using chiral stationary phases (e.g., Chiralpak AD-H column) capable of resolving all four stereoisomers with baseline separation. These analytical advances support the growing industrial production of this compound, with current Good Manufacturing Practice (cGMP) batches now available from several specialty chemical suppliers.

In conclusion, rac-2-{(tert-butoxy)carbonylamino}-2-(1R,2S)-2-hydroxy-2-methylcyclohexylacetic acid (2155808-57-2) continues to demonstrate multifaceted potential in pharmaceutical research. From its role as a synthetic building block to its direct therapeutic applications, recent studies underscore the importance of this chiral compound in drug discovery. Future research directions likely include further exploration of structure-activity relationships and the development of targeted delivery systems for enhanced bioavailability.

Recommended suppliers
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.